3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid
Description
3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a propan-2-yl group at position 5 and a conjugated propenoic acid moiety at position 2. The (2E)-configuration of the double bond in the propenoic acid chain enhances its reactivity in conjugation and electrophilic addition reactions . Its molecular formula is reported as $ \text{C}8\text{H}{10}\text{N}2\text{O}3 $, with a molecular weight of 163.18 g/mol . This compound is primarily utilized as a synthetic building block in organic and medicinal chemistry, as evidenced by its commercial availability for research purposes .
Properties
IUPAC Name |
(E)-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)8-10-9-6(13-8)3-4-7(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPZNSOWDZTHBE-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(O1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid has shown potential in drug development due to its biological properties:
Antimicrobial Activity:
Studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, modifications of this compound could lead to new antibiotics or antifungal agents effective against resistant strains .
Anti-inflammatory Properties:
Research has suggested that oxadiazole derivatives can possess anti-inflammatory effects. This property makes them suitable candidates for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Cancer Research:
Oxadiazoles are being explored for their anticancer potential. The structural features of this compound may enhance the efficacy of existing chemotherapeutics or serve as lead compounds in the development of new cancer therapies .
Material Science
The compound's unique chemical structure allows it to be utilized in material science:
Polymer Chemistry:
Incorporating oxadiazole units into polymer backbones can improve thermal stability and mechanical properties. Materials synthesized from this compound could find applications in coatings and high-performance plastics .
Sensors and Electronics:
Due to their electronic properties, oxadiazole derivatives are being investigated for use in organic electronics and sensors. Their ability to conduct electricity can be harnessed in developing organic light-emitting diodes (OLEDs) and photovoltaic cells .
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial activity of various oxadiazole derivatives against common pathogens. The results showed that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents.
Case Study 2: Polymer Development
Researchers synthesized a series of polymers incorporating oxadiazole units derived from this compound. The resulting materials demonstrated enhanced thermal stability and mechanical strength compared to conventional polymers, suggesting their viability for high-temperature applications.
Mechanism of Action
The mechanism of action of 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Electrophilic Reactivity: The propenoic acid moiety’s conjugation with the oxadiazole ring could stabilize transition states in nucleophilic attacks, a feature absent in saturated analogs .
Biological Activity
3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features an oxadiazole ring that contributes to its biological activity. The presence of this heterocyclic structure allows for unique interactions with biological targets, making it a subject of interest in medicinal chemistry.
The mechanism of action for this compound involves its interaction with various enzymes and receptors. The oxadiazole ring is known to modulate enzymatic activity and can influence gene expression related to microbial resistance. This capability highlights its potential as a therapeutic agent against resistant strains of bacteria.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated potent bactericidal effects against both Gram-positive and Gram-negative bacteria. For instance, 3-acetyl derivatives showed strong activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | C. albicans | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown the ability to induce apoptosis in cancer cell lines. For example, a study reported that certain oxadiazole derivatives enhanced cell viability in HepG2 liver cancer cells while exhibiting low cytotoxicity toward normal cells .
Table 2: Cytotoxicity Studies
| Compound | Cell Line | Viability (%) at 100 µM |
|---|---|---|
| Compound D | L929 (Normal) | 95% |
| Compound E | A549 (Lung) | 120% |
| Compound F | HepG2 (Liver) | 110% |
Case Studies
- Antimicrobial Efficacy : In a comparative study, several oxadiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that certain compounds exhibited higher antimicrobial activity than traditional antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : A series of cytotoxicity assays were conducted on different cell lines, revealing that while some derivatives promoted cell growth, others displayed significant toxicity at higher concentrations .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid?
- Methodology : The compound can be synthesized via cyclization of a hydrazide derivative with a propenoic acid precursor. For example, hydrazides react with carbonyl compounds under acidic conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring. The propenoic acid moiety is introduced through a Knoevenagel condensation or Wittig reaction. Post-synthesis purification involves recrystallization from ethanol or acetone .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., oxadiazole proton at δ 8.5–9.0 ppm, propenoic acid doublet at δ 6.5–7.8 ppm), IR (C=O stretch ~1700 cm⁻¹), and elemental analysis .
Q. How should researchers handle and store this compound safely in the lab?
- Safety Protocol : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact. Store in a sealed container at 2–8°C, away from oxidizing agents. In case of exposure, rinse with water for 15 minutes and seek medical aid .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR : Assign protons on the oxadiazole ring (δ 8.5–9.0 ppm) and propenoic acid (δ 6.5–7.8 ppm for CH=CH).
- IR : Confirm C=O (1700 cm⁻¹), C=N (1600 cm⁻¹), and conjugated double bonds (1650 cm⁻¹).
- Elemental Analysis : Validate empirical formula (e.g., C₉H₁₁N₃O₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?
- Approach :
- Vary catalysts (e.g., POCl₃ vs. H₂SO₄) and reaction times.
- Use microwave-assisted synthesis to reduce time and increase efficiency.
- Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., hydrazide:carbonyl ratio 1:1.2) .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Analysis Framework :
- Re-evaluate assay conditions (e.g., bacterial strain variability, concentration ranges).
- Validate purity via HPLC (>95%) and confirm stereochemistry (if applicable).
- Cross-reference with computational models (e.g., molecular docking to predict binding affinity to target enzymes) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to enzymes like COX-2 or bacterial dihydrofolate reductase.
- Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
Data Contradiction Analysis
Q. How to address conflicting NMR data for the propenoic acid moiety?
- Resolution Steps :
- Repeat experiments under anhydrous conditions to exclude solvent artifacts.
- Use higher-field NMR (600 MHz) for better resolution of coupling constants (e.g., JCH=CH ~15–16 Hz).
- Compare with literature data for analogous oxadiazole-propenoic acid hybrids .
Biological Activity Evaluation
Q. What in vitro assays are suitable for screening antimicrobial activity?
- Protocol :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–256 µg/mL.
- Agar Diffusion : Measure inhibition zones (≥10 mm indicates activity). Include positive controls (e.g., ciprofloxacin) .
Synthetic Derivatives and Modifications
Q. What functionalization strategies enhance the compound’s solubility for pharmacological studies?
- Methods :
- Introduce sulfonate groups via electrophilic substitution.
- Synthesize ester prodrugs (e.g., methyl ester) for improved bioavailability.
- Characterize derivatives via LC-MS and logP calculations .
Spectroscopic Reference Table
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | δ 8.5–9.0 (oxadiazole-H), δ 6.5–7.8 (CH=CH) | Confirm ring structure and conjugation |
| IR | 1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) | Validate functional groups |
| Elemental Analysis | C₉H₁₁N₃O₃ (calculated) | Verify empirical formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
